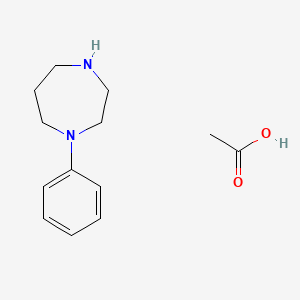

1-Phenyl-1,4-diazepane acetate

Description

Significance of the 1,4-Diazepane Scaffold in Drug Discovery

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has made it a cornerstone in the development of various therapeutic agents.

The 1,4-diazepane ring, also known as homopiperazine (B121016), is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. mdpi.com This structure is a key component in a wide array of biologically active molecules. Derivatives of the 1,4-diazepine scaffold have shown a remarkable diversity of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. benthamscience.com The homopiperazine ring system has been integral in the design of compounds targeting various biological pathways, acting as inhibitors of platelet aggregation, peptidoglycan synthesis, and as antagonists for serotonin (B10506) (5-HT) and histamine (B1213489) H3 receptors. scirp.orgsemanticscholar.org Furthermore, they have been utilized as peptidomimetic scaffolds, tools in biological studies, and as inhibitors of protein kinases and matrix metalloproteinases. scirp.org

The structural flexibility of the seven-membered ring allows it to adopt various conformations, enabling it to interact effectively with a wide range of biological targets. nih.gov This conformational adaptability is a key reason for the scaffold's "privileged" status.

The history of diazepane research is intrinsically linked to the development of benzodiazepines, a class of psychoactive drugs. The first benzodiazepine (B76468), chlordiazepoxide (Librium), was discovered by Leo Sternbach at Hoffmann-La Roche in 1955 and marketed in 1960. nih.govresearchgate.net This was followed by the even more successful diazepam (Valium) in 1963. nih.govacs.orgnih.gov These early discoveries sparked immense interest in seven-membered heterocyclic compounds containing nitrogen atoms.

Initially, research focused on the anxiolytic and sedative properties of benzodiazepines. researchgate.net Over the decades, the scope of diazepane research has expanded significantly. Scientists began to explore modifications of the core diazepine (B8756704) structure to develop agents with different pharmacological profiles. This led to the discovery of 1,4-diazepine derivatives with a broad spectrum of biological activities beyond the central nervous system, including anticancer and anti-HIV agents. scirp.orgresearchgate.net The development of new synthetic methods has also been a driving force, providing access to a wider range of functionalized diazepane derivatives for biological evaluation. researchgate.net

Rationale for Investigating 1-Phenyl-1,4-Diazepane (B1366720) Acetate (B1210297)

The specific focus on 1-Phenyl-1,4-diazepane acetate stems from a combination of its distinct structural characteristics and its potential to exhibit valuable pharmacological properties.

1-Phenyl-1,4-diazepane possesses a unique structure that combines the flexible 1,4-diazepane ring with a rigid phenyl group attached to one of the nitrogen atoms. nih.gov This combination of a flexible and a rigid moiety can influence how the molecule interacts with biological targets. The acetate salt form can enhance its solubility and stability, which is advantageous for research purposes.

Recent advancements in synthetic organic chemistry have made 1,4-diazepane derivatives more accessible. researchgate.net Modern synthetic routes, including multi-component and domino reactions, allow for the efficient preparation of these compounds. researchgate.netresearchgate.net For instance, one common method for creating N-aryl diazepanes involves the coupling of an aniline (B41778) derivative with a protected diazepane. The synthesis of 1-phenyl-1,4-diazepane can be achieved through various established chemical reactions.

Table 1: Properties of 1-Phenyl-1,4-diazepane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H16N2 | nih.gov |

| Molecular Weight | 176.26 g/mol | nih.gov |

| IUPAC Name | 1-phenyl-1,4-diazepane | nih.gov |

The investigation into this compound is driven by the established pharmacological importance of the 1,4-diazepane scaffold. The introduction of a phenyl group can significantly alter the biological activity of the parent molecule. Aryl-substituted diazepanes have been explored for a variety of therapeutic applications. For example, compounds with a phenyl group attached to the diazepine ring have been investigated as potential central nervous system agents, including antipsychotics and anxiolytics. ontosight.ai

Furthermore, derivatives of 1,4-diazepane have been shown to act as factor Xa inhibitors, suggesting potential anticoagulant and antithrombotic activity. nih.gov The specific substitution of a phenyl group on the 1,4-diazepane ring in this compound could lead to novel interactions with biological targets, potentially resulting in unique pharmacological effects. Research has indicated that some phenyl-diazepane derivatives may have neuropharmacological and anticoagulant effects. vulcanchem.com The exploration of such compounds is a key area of interest in the development of new therapeutic agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;1-phenyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.C2H4O2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13;1-2(3)4/h1-3,5-6,12H,4,7-10H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKQHZWOGXSEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CNCCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization Approaches for 1 Phenyl 1,4 Diazepane Acetate and Its Analogs

Established Synthetic Pathways to the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring is a key challenge in the synthesis of 1-phenyl-1,4-diazepane (B1366720) and its derivatives. Several methodologies have been developed to efficiently assemble this seven-membered heterocycle.

Cyclization Reactions and Ring Closure Methodologies

Cyclization reactions represent a fundamental approach to the synthesis of the 1,4-diazepane core. These methods typically involve the formation of one or two new bonds to close the seven-membered ring. A common strategy is the condensation of suitable diamine precursors with dielectrophiles. For instance, the reaction of N-substituted ethylenediamines with 1,3-dihalopropanes or their equivalents can yield the 1,4-diazepane ring.

Another effective cyclization method involves the intramolecular C–N bond formation. For example, the copper-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides has been shown to produce azetidine-fused 1,4-diazepine derivatives, which can then undergo ring-opening to yield functionalized 1,4-benzodiazepines. rsc.orgnih.gov While this example leads to a benzodiazepine (B76468), the principle of intramolecular cyclization is a key strategy for forming diazepine (B8756704) rings.

Palladium-catalyzed carboamination reactions have also been employed for the synthesis of saturated 1,4-benzodiazepines, demonstrating another powerful tool for ring closure. nih.gov The synthesis of 1-phenyl-1,4-diazepane itself has been achieved from tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate through deprotection and subsequent workup, although the initial formation of the diazepane ring is not detailed in this specific procedure.

Heteropolyacids have been utilized as efficient catalysts for the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes, offering high yields and short reaction times. nih.govnih.gov Furthermore, photoredox-catalyzed cascade cyclization reactions of N-indolyl phenylacrylamides with aroyl chlorides provide a route to indole-fused 1,4-diazepinones. unimi.it

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI, N,N-dimethylglycine, Cs2CO3, 1,4-dioxane, reflux | Azetidine-fused 1,4-diazepine derivatives | 91-98 | rsc.orgnih.gov |

| Ketimine intermediates and aldehydes | Keggin-type heteropolyacids, ethanol, reflux | 1,4-Diazepine derivatives | High | nih.govnih.gov |

| N-Indolyl phenylacrylamides and aroyl chlorides | Visible light, photoredox catalyst | Indole-fused 1,4-diazepinones | 51-99 | unimi.it |

Intramolecular Reductive Amination for Chiral Diazepanes

Intramolecular reductive amination is a powerful strategy for the stereoselective synthesis of chiral 1,4-diazepanes. This method involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl group in situ) to form a cyclic imine or enamine, which is then reduced to the corresponding diazepane.

The use of biocatalysts, such as imine reductases (IREDs), has emerged as a highly efficient and enantioselective method for this transformation. nih.govmdpi.com Screening of IRED libraries has allowed for the identification of enzymes that can produce either the (R)- or (S)-enantiomer of a chiral 1,4-diazepane with high enantiomeric excess. nih.gov This enzymatic approach has been successfully applied to the synthesis of precursors for pharmaceutically important molecules. mdpi.com The reaction typically proceeds under mild conditions and offers a green alternative to traditional chemical methods.

| Precursor | Biocatalyst | Product | Enantiomeric Excess (%) | Reference |

| Aminoketone precursor | Imine Reductase (IRED) | Chiral 1,4-diazepane | >99 | nih.gov |

| 4-((2-Aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | Imine Reductase Library | Chiral 1,4-diazepanes | High | mdpi.com |

Multicomponent Reactions in Diazepane Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer an efficient and atom-economical route to highly substituted 1,4-diazepane cores. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been adapted for the synthesis of heterocyclic structures. nih.govacs.orgresearchgate.netrsc.orgnih.gov

The Ugi four-component reaction (U-4CR), involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be utilized to generate a linear precursor that, upon a subsequent cyclization step, yields a 1,4-diazepan-5-one. acs.org This strategy allows for the introduction of multiple points of diversity in the final molecule. For example, a Ugi reaction followed by an intramolecular Mitsunobu or sulfuryl diimidazole mediated cyclization has been successfully employed to synthesize 1-sulfonyl 1,4-diazepan-5-ones. acs.org

Similarly, multicomponent strategies have been developed for the synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds, which share the core diazepine ring. These methods often involve an initial MCR to build a complex acyclic intermediate, followed by a deprotection and cyclization sequence to form the seven-membered ring. nih.gov

| Reaction Type | Reactants | Product | Key Features | Reference |

| Ugi-4CR followed by cyclization | Aldehyde, Amine, Carboxylic Acid, Isocyanide | 1-Sulfonyl 1,4-diazepan-5-ones | High diversity, good yields | acs.org |

| Ugi-based MCR | Aminophenylketones, Isocyanide, Boc-glycinal, Carboxylic acid/Trimethylsilyl azide (B81097) | Substituted 1,4-benzodiazepines | Rapid access to diverse scaffolds | nih.gov |

Targeted Derivatization of 1-Phenyl-1,4-Diazepane Acetate (B1210297)

Once the 1-phenyl-1,4-diazepane core is synthesized, further functionalization can be carried out to generate a library of analogs with potentially diverse biological activities. The presence of the diazepane ring and the phenyl moiety offers multiple sites for derivatization.

Substitution Reactions on the Diazepane Ring and Phenyl Moiety

The nitrogen atoms of the diazepane ring are nucleophilic and can undergo various substitution reactions. N-alkylation and N-arylation are common modifications. For instance, reaction with alkyl halides or other electrophiles can introduce substituents at the N4 position of the 1-phenyl-1,4-diazepane. The synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides involves the reaction of a substituted 1,4-diazepane with 3-nitrobenzaldehyde, followed by reduction and subsequent sulfonylation, demonstrating derivatization at the N1 position. google.comopenpharmaceuticalsciencesjournal.com

Electrophilic aromatic substitution on the phenyl ring of 1-phenyl-1,4-diazepane can introduce substituents such as halogens or nitro groups. The conditions for these reactions need to be carefully controlled to avoid side reactions on the diazepane ring. While direct electrophilic substitution on 1-phenyl-1,4-diazepane is not extensively documented, general principles of electrophilic aromatic substitution on N-phenyl compounds would apply, with the diazepane moiety acting as a directing group. rsc.org

| Reaction Type | Reagents | Product | Reference |

| N-Alkylation | 3-Nitrobenzaldehyde, followed by reduction and sulfonylation | 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides | google.comopenpharmaceuticalsciencesjournal.com |

| Electrophilic Bromination (on a related diazepine) | Bromine in dilute aqueous acid | 6-Bromo-2,3-dihydro-1,4-diazepine derivative | rsc.org |

Formation of Carboxamide and Carbothioamide Derivatives

The secondary amine at the N4 position of 1-phenyl-1,4-diazepane can be readily converted to carboxamide and carbothioamide derivatives. Reaction with acyl chlorides, isocyanates, or carboxylic acids (using coupling agents) will yield the corresponding N-carboxamides. The compound N-phenyl-1,4-diazepane-1-carboxamide has been reported, indicating the feasibility of this transformation. scbt.com

| Derivative Type | Reagents | General Product Structure |

| Carboxamide | Acyl chloride, Isocyanate, or Carboxylic acid + coupling agent | 1-Phenyl-4-(acyl)-1,4-diazepane or 1-Phenyl-4-(carbamoyl)-1,4-diazepane |

| Carbothioamide | Isothiocyanate | 1-Phenyl-4-(thiocarbamoyl)-1,4-diazepane |

Alkylation Strategies for N-Substitution

N-substitution of the 1,4-diazepane scaffold is a fundamental strategy for modulating the physicochemical and pharmacological properties of its derivatives. Various alkylation methods are employed to introduce a wide range of substituents onto one or both nitrogen atoms of the diazepane ring.

A primary method is direct N-alkylation , which typically involves reacting the diazepane core with alkyl halides. For instance, the reaction of a 4-piperidone (B1582916) with alkyl bromides can yield N-alkyl-4-piperidones, which can then undergo ring expansion to form N¹-alkyl-1,4-diazepin-5-ones. researchgate.net Another common approach is reductive amination . This process involves the condensation of the diazepane's secondary amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. royalsocietypublishing.org This one-pot synthesis is highly versatile for creating diverse analogs. royalsocietypublishing.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , represent a powerful tool for forming C-N bonds, especially for introducing aryl substituents. wikipedia.orgacsgcipr.org This reaction couples an amine with an aryl halide or sulfonate and has become indispensable for synthesizing N-aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.orgacsgcipr.orglibretexts.org The versatility of this method allows for the coupling of various aryl halides with the diazepane nitrogen, facilitated by a palladium catalyst and a suitable phosphine (B1218219) or carbene ligand. acsgcipr.orgrsc.org Advanced methods for synthesizing 1,4-benzodiazepine derivatives also include tandem N-alkylation-cyclization reactions, showcasing the broad applicability of alkylation in building complex heterocyclic systems. nih.govmdpi.com

| Alkylation Strategy | Key Reagents & Catalysts | Description | Key Advantages |

|---|---|---|---|

| Direct N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Base (e.g., K₂CO₃) | Direct reaction between the diazepane nitrogen and an alkylating agent, often in the presence of a base to neutralize the resulting acid. researchgate.netchemrxiv.org | Straightforward, uses readily available reagents. |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing agent (e.g., NaBH₄) | A one-pot reaction involving the formation of an iminium ion followed by its immediate reduction to the corresponding amine. royalsocietypublishing.org | High versatility for introducing a wide variety of substituents. |

| Buchwald-Hartwig Amination | Aryl halides/sulfonates (Ar-X), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphines), Base (e.g., KOtBu) | A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond between the diazepane and an aryl group. wikipedia.orgorganic-chemistry.org | Broad substrate scope, high functional group tolerance, excellent for N-arylation. wikipedia.org |

| Palladium-Catalyzed Cyclization | Propargylic carbonates, Palladium catalyst | Intramolecular cyclization involving a π-allylpalladium intermediate to construct the diazepine ring with inherent substitution. mdpi.com | Efficient access to complex and structurally diverse diazepine derivatives. mdpi.com |

Click Chemistry Applications in Derivatization

Click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, offers a highly efficient and versatile platform for the derivatization of the 1,4-diazepane scaffold. digitellinc.com This reaction's reliability, high yields, and tolerance of a wide range of functional groups make it ideal for creating libraries of complex molecules from simpler, modular building blocks. nih.gov

The two primary modalities of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction unites terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal process. nih.govnih.gov For derivatization, a 1-phenyl-1,4-diazepane core can be synthesized with either a terminal alkyne or an azide "handle." This functionalized core can then be "clicked" onto a diverse range of molecules bearing the complementary group, enabling the attachment of probes, polymers, or other bioactive fragments. acs.org The stability of N-heterocyclic carbene (NHC) copper complexes has made them particularly effective catalysts for these reactions, allowing for mild conditions and low catalyst loadings. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst, SPAAC was developed as a bioorthogonal alternative. rsc.org This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst. vectorlabs.com The driving force for the reaction is the release of ring strain in the cyclooctyne. nih.gov This approach is exceptionally well-suited for biological applications, such as the modification of biomolecules in living systems, and for the synthesis of complex molecules where the use of a metal catalyst is undesirable. vectorlabs.comnih.govmdpi.com A diazepane derivative containing an azide can be readily coupled with a DBCO-tagged molecule under physiological conditions, preserving the functionality of sensitive moieties. vectorlabs.comnih.gov

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) salts or complexes (e.g., CuI, [(NHC)CuX]). nih.gov | None required. vectorlabs.com |

| Reactants | Terminal Alkyne + Azide. | Strained Cyclooctyne (e.g., DBCO) + Azide. vectorlabs.com |

| Key Advantage | Extremely high efficiency and reaction rate; uses simple terminal alkynes. nih.gov | Bioorthogonal (metal-free), suitable for use in living systems and with sensitive molecules. rsc.orgvectorlabs.com |

| Primary Application Context | General organic synthesis, materials science, drug discovery. nih.gov | Bioconjugation, live-cell imaging, surface functionalization, hydrogel formation. vectorlabs.commdpi.comnih.gov |

Green Chemistry Principles in Diazepane Synthesis

The integration of green chemistry principles into the synthesis of diazepanes and related N-heterocycles is crucial for developing more sustainable and environmentally benign pharmaceutical manufacturing processes. nih.gov These approaches aim to reduce energy consumption, minimize waste, and avoid the use of hazardous solvents and reagents. nih.gov Key strategies include the use of alternative energy sources like mechanochemistry and ultrasound to drive reactions.

Mechanochemical Approaches

Mechanochemistry, particularly ball milling, has emerged as a powerful green chemistry tool for organic synthesis. nih.gov This technique uses mechanical force, generated by grinding reactants together in a jar with milling balls, to initiate chemical reactions, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). mdpi.comrsc.org

The application of ball milling to the synthesis of N-heterocycles has shown numerous advantages over traditional solution-based methods. mdpi.comresearchgate.net These benefits include significantly reduced reaction times, high to quantitative yields, and a dramatic reduction in solvent waste, making it an economically and ecologically favorable method. nih.govrsc.orgresearchgate.net For example, various biologically active heterocycles, including benzimidazoles, have been efficiently synthesized under solvent-free ball milling conditions. researchgate.net While specific applications to 1-phenyl-1,4-diazepane are still an emerging area, the proven success of mechanochemistry for a wide array of N-heterocycle syntheses demonstrates its high potential for the cleaner production of diazepane cores. mdpi.comresearchgate.net

| Advantage | Description | Reference |

|---|---|---|

| Environmentally Friendly | Reactions are often performed solvent-free, drastically reducing chemical waste and environmental impact. | rsc.orgresearchgate.nettandfonline.com |

| Efficiency | Often leads to shorter reaction times and higher yields compared to conventional solution-phase synthesis. | rsc.orgresearchgate.net |

| Economic | Reduces costs associated with solvent purchase, purification, and disposal. The method is energy-efficient. | nih.gov |

| Novel Reactivity | Can provide access to products or polymorphs that are not accessible through traditional solution chemistry. | rsc.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically 20-100 kHz) to promote chemical reactions. ijsssr.comijsssr.com The primary mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. ijsssr.comslideshare.net This collapse generates localized hot spots with extremely high temperatures (up to 5000 °C) and pressures (around 1000 atm), dramatically accelerating reaction rates. nih.gov

This technique has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including benzodiazepines. ijsssr.comresearchgate.net Studies consistently demonstrate that ultrasound irradiation leads to significant improvements over conventional methods, including drastically reduced reaction times (from hours to minutes), increased product yields, and milder reaction conditions. researchgate.netnih.govnih.gov For instance, the synthesis of a dibenzo[b,e] mdpi.comslideshare.netdiazepin-1-one derivative under ultrasonic irradiation at room temperature was completed in 10 minutes with a 95% yield, whereas the conventional stirring method required 75 minutes at 90°C to achieve a lower yield of 82%. nih.gov The use of ultrasound provides an efficient, environmentally friendly, and cost-effective pathway for synthesizing diazepane and related heterocyclic structures. nih.govresearchgate.netresearchgate.net

| Parameter | Conventional Method (Magnetic Stirring) | Ultrasound-Assisted Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 75 minutes | 10 minutes | 7.5x Faster |

| Yield | 82% | 95% | ~16% Increase |

| Temperature | 90 °C | Room Temperature | Energy savings |

| Data derived from the synthesis of 3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] mdpi.comslideshare.netdiazepin-1-one. nih.gov |

Advanced Characterization and Structural Elucidation Techniques

Spectroscopic Analysis in Structural Confirmation

Spectroscopic analysis is fundamental in confirming the molecular structure of 1-Phenyl-1,4-diazepane (B1366720) acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to probe the chemical environment of atoms, determine the molecular mass, and identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 1-Phenyl-1,4-diazepane, ¹H NMR spectroscopy identifies the chemical shifts and coupling patterns of the protons, while ¹³C NMR spectroscopy provides information about the different carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Phenyl-1,4-diazepane shows distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the diazepane ring. chemicalbook.com The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), with their multiplicity indicating the substitution pattern on the benzene (B151609) ring. The aliphatic protons of the seven-membered diazepane ring resonate in the upfield region (δ 1.8-3.6 ppm). chemicalbook.com The integration of these signals corresponds to the number of protons in each environment.

Interactive Data Table: ¹H NMR Data for 1-Phenyl-1,4-diazepane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | t | 2H | Ar-H |

| 6.70 | d | 2H | Ar-H |

| 6.65 | t | 1H | Ar-H |

| 3.54-3.59 | m | 4H | -CH₂-N-CH₂- |

| 3.03 | t | 2H | -N-CH₂- |

| 2.83 | t | 2H | -N-CH₂- |

| 1.87-1.92 | m | 2H | -CH₂-CH₂-CH₂- |

Note: Data is for 1-Phenyl-1,4-diazepane. The acetate counter-ion would exhibit a singlet peak for its methyl protons, typically around δ 1.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by showing the number of unique carbon atoms in the molecule. The phenyl group carbons resonate at lower field (δ 110-150 ppm), while the aliphatic carbons of the diazepane ring appear at higher field (δ 20-60 ppm). The specific chemical shifts are influenced by the electronic environment of each carbon atom.

Mass spectrometry is employed to determine the molecular weight of 1-Phenyl-1,4-diazepane acetate and to study its fragmentation patterns, which can provide valuable structural information. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the mass of the 1-Phenyl-1,4-diazepane cation. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. researchgate.net

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for N-phenyl substituted cyclic amines involve cleavage of the bonds adjacent to the nitrogen atoms and fragmentation of the diazepane ring. Analysis of these fragment ions helps to piece together the molecular structure. researchgate.netresearchgate.net

Interactive Data Table: Mass Spectrometry Data for 1-Phenyl-1,4-diazepane

| m/z | Ion |

| 176 | [M]⁺ |

| 146 | [M-CH₂CH₂]⁺ |

| 134 | [M-C₃H₆]⁺ |

| 120 | [M-C₃H₆N]⁺ |

| 106 | [C₇H₈N]⁺ |

| 94 | [C₆H₈N]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Data is for 1-Phenyl-1,4-diazepane. chemicalbook.com The acetate ion is typically not observed in positive ion mode ESI-MS.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.

Key characteristic absorption bands for 1-Phenyl-1,4-diazepane include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching vibrations of the benzene ring, and C-N stretching vibrations of the amine groups. chemicalbook.com The presence of the acetate counter-ion would be indicated by a strong absorption band corresponding to the carboxylate (COO⁻) asymmetric stretching vibration, typically in the range of 1550-1610 cm⁻¹.

Interactive Data Table: IR Spectroscopy Data for 1-Phenyl-1,4-diazepane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2931 | C-H stretch | Aliphatic |

| 1598, 1506 | C=C stretch | Aromatic ring |

| 1394 | C-H bend | Aliphatic |

| 1245 | C-N stretch | Aryl amine |

| 1035 | C-N stretch | Aliphatic amine |

| 748, 692 | C-H out-of-plane bend | Monosubstituted benzene |

Note: Data is for 1-Phenyl-1,4-diazepane. chemicalbook.com

Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray diffraction studies on various substituted 1,4-diazepanes have revealed that the seven-membered ring can adopt several low-energy conformations. researchgate.netnih.gov The specific conformation is influenced by the nature and position of the substituents on the ring. In many derivatives, the diazepane ring is found to exist in a twist-chair or twist-boat conformation. nih.govresearchgate.net These studies provide a basis for understanding the probable solid-state structure of 1-Phenyl-1,4-diazepane.

The seven-membered diazepane ring is conformationally flexible and can exist as a mixture of interconverting conformers in solution. researchgate.net The most stable conformations are typically chair, boat, and twist-boat forms. For N-substituted 1,4-diazepanes, the orientation of the substituent (axial or equatorial) can significantly impact the conformational preference of the ring. nih.gov In the case of 1-Phenyl-1,4-diazepane, the bulky phenyl group would likely favor an equatorial position to minimize steric hindrance. The presence of the acetate counter-ion could also influence the solid-state packing and conformation through hydrogen bonding interactions with the amine protons of the diazepane ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial in the characterization of newly synthesized molecules like this compound, as it provides experimental validation of the compound's empirical and molecular formula. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample.

The verification process involves comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is considered strong evidence for the structural integrity and purity of the synthesized compound.

For this compound, the molecular formula is established as C₁₃H₂₀N₂O₂. appchemical.com Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound Below is the calculated percentage composition for each element in the compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 66.08 |

| Hydrogen | H | 1.008 | 20 | 20.160 | 8.53 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.86 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.54 |

| Total | 236.315 | 100.00 |

In practice, after synthesis and purification, a sample of this compound would be subjected to elemental analysis. The resulting experimental data are then compared against these theoretical values. This comparison is a critical step for compositional verification in the synthesis of novel diazepine (B8756704) derivatives. researchgate.net

Comparison of Theoretical and Experimental Elemental Data The following table illustrates how the theoretical data would be compared against research findings. A close match between these values confirms the successful synthesis and purity of the target compound.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 66.08 | Value determined by analysis |

| Hydrogen (H) | 8.53 | Value determined by analysis |

| Nitrogen (N) | 11.86 | Value determined by analysis |

The congruence of these values is a cornerstone in the structural elucidation of complex organic molecules, providing confidence in the assigned chemical structure before proceeding with further characterization or application. jocpr.comijpbs.com

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1,4 Diazepane Acetate

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost.

For 1-phenyl-1,4-diazepane (B1366720) acetate (B1210297), a DFT study would commence with the geometry optimization of the 1-phenyl-1,4-diazepane cation and the acetate anion. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. Various functionals, such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-31G* or cc-pVDZ), would be employed to solve the electronic Schrödinger equation.

Table 1: Illustrative Optimized Geometrical Parameters of 1-Phenyl-1,4-diazepane Cation (Hypothetical DFT Data)

| Parameter | Value |

|---|---|

| C-N (phenyl-diazepane) bond length | ~1.40 Å |

| C-C (phenyl ring) bond lengths | ~1.39 Å |

| C-N (diazepane ring) bond lengths | ~1.47 Å |

| C-C (diazepane ring) bond lengths | ~1.54 Å |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from a DFT calculation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

An FMO analysis of 1-phenyl-1,4-diazepane would likely show that the HOMO is localized primarily on the phenyl ring and the nitrogen atoms of the diazepane ring, reflecting the regions of highest electron density. The LUMO, conversely, would likely be distributed over the phenyl ring's anti-bonding orbitals. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies of 1-Phenyl-1,4-diazepane (Hypothetical DFT Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For the 1-phenyl-1,4-diazepane cation, the MEP map would likely show a region of high positive potential around the protonated nitrogen atom, indicating a site for nucleophilic interaction. The phenyl ring would exhibit a more complex potential distribution due to the pi-electron system. The acetate anion, in contrast, would have a strongly negative potential localized around the carboxylate oxygen atoms.

Analysis of Chemical Reactivity Parameters

From the HOMO and LUMO energies obtained from DFT calculations, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative assessment of a molecule's reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters would be calculated for 1-phenyl-1,4-diazepane to provide a deeper understanding of its chemical behavior in various reaction environments.

Table 3: Illustrative Chemical Reactivity Parameters of 1-Phenyl-1,4-diazepane (Hypothetical DFT Data)

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.15 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Simulation

While quantum mechanical studies provide insights into the electronic properties of a molecule in a static state, molecular modeling and simulation techniques are used to explore its dynamic behavior.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. An MD simulation would model the 1-phenyl-1,4-diazepane cation and the acetate anion, typically solvated in a box of water molecules, and would simulate their movements over time by solving Newton's equations of motion.

These simulations would provide a detailed picture of the conformational landscape of the 1-phenyl-1,4-diazepane cation. The seven-membered diazepane ring is known to be flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov MD simulations would reveal the preferred conformations in a solution, the energy barriers between them, and the timescale of conformational changes. Studies on related N,N-disubstituted-1,4-diazepane systems have shown that a twist-boat ring conformation can be a low-energy state. nih.gov The flexibility of the diazepane ring and the rotational freedom of the phenyl group are crucial for its interaction with biological targets. The simulation would also show the dynamic interactions between the 1-phenyl-1,4-diazepane cation and the acetate anion, as well as their interactions with the surrounding solvent molecules.

Molecular Docking Studies for Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to understand how a ligand, such as a 1-phenyl-1,4-diazepane derivative, might interact with a biological receptor's binding site. The process involves placing the ligand in various conformations within the receptor's active site and calculating a "docking score," which estimates the binding affinity.

In studies of related 1,4-diazepane and 1,4-benzodiazepine (B1214927) structures, molecular docking has been instrumental in elucidating key interactions. For instance, computational assessments of diazepane-based ligands targeting the sigma-1 (σ1) receptor have shown that the phenyl ring can slide into a pocket to interact with specific amino acid residues like Trp164 and Phe133. nih.gov Similarly, research on diazepam's interaction with the GABA-A receptor identified that its pendant phenyl ring fits into a hydrophobic pocket, interacting with residues such as α1 Tyr159, α1 Tyr209, and γ2 Phe77. nih.govnih.gov

For 1-Phenyl-1,4-diazepane acetate, a docking study would model its interactions with a target receptor, such as a dopamine (B1211576) or serotonin (B10506) receptor, which are common targets for diazepine-like structures. researchgate.net The phenyl group would be expected to form hydrophobic or π-π stacking interactions with aromatic amino acid residues in the receptor pocket. The diazepane ring's nitrogen atoms could act as hydrogen bond acceptors, a crucial interaction for anchoring the ligand. nih.gov A study on a 2,7-bis(4-chlorophenyl)-1,4-diazepan-5-one derivative reported a favorable docking score of -8.9 kcal/mol with the human estrogen receptor, indicating a strong potential for binding. nih.gov Such studies provide a detailed, three-dimensional view of the binding mode, guiding the design of more potent and selective molecules.

Table 1: Examples of Molecular Docking Interactions in Related Diazepane Structures

| Compound Class | Target Receptor | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Diazepane Derivatives | Sigma-1 (σ1) Receptor | Trp164, Phe133, Tyr206 | Hydrophobic/π-π stacking (Phenyl Ring) | nih.gov |

| 1,4-Benzodiazepines (Diazepam) | GABA-A Receptor | α1 His101, γ2 Phe77 | Hydrophobic (Phenyl Ring) | nih.gov |

| bis(4-chlorophenyl)-diazepane | Human Estrogen Receptor | Not Specified | Favorable Binding Score (-8.9 kcal/mol) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Principles

Quantitative Structure-Activity Relationship (QSAR) studies are based on the principle that the biological activity of a chemical compound is directly related to its molecular structure. QSAR models are mathematical equations that correlate variations in a molecule's physicochemical properties (descriptors) with changes in its biological activity.

For a series of compounds related to this compound, a QSAR study would involve synthesizing analogs with different substituents on the phenyl ring or diazepane core. The biological activity of each analog would be measured, and a set of molecular descriptors calculated for each structure. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). imist.ma

By using statistical methods like partial least squares (PLS) regression, a model is built to predict the activity of new, unsynthesized compounds. nih.gov For example, a 3D-QSAR analysis performed on a series of 1,4-oxazepane (B1358080) derivatives (structurally similar to diazepanes) identified that regions around the benzene (B151609) rings and the aliphatic amine were crucial for affinity to the dopamine D(4) receptor. researchgate.net Similarly, a 3D-QSAR study of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides helped in designing novel entities by identifying key pharmacophoric features required for binding to the 5-HT6 receptor. openpharmaceuticalsciencesjournal.com These models provide a comprehensive understanding of the biological response and can guide the optimization of lead compounds. nih.gov

Table 2: Principles of QSAR Modeling for this compound

| QSAR Step | Description | Example Application | Reference |

|---|---|---|---|

| 1. Data Set Generation | Synthesize and test a series of analogs of this compound. | Create derivatives with varied substituents (e.g., chloro, methoxy) on the phenyl ring. | nih.gov |

| 2. Descriptor Calculation | Compute molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog. | Calculate LogP, molecular weight, dipole moment, HOMO/LUMO energies. | imist.ma |

| 3. Model Development | Use statistical methods (e.g., MLR, PLS) to correlate descriptors with biological activity. | Develop an equation: Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... | nih.govopenpharmaceuticalsciencesjournal.com |

Energy Framework Analysis

Energy framework analysis is a computational method used to investigate the intermolecular interaction energies within a crystal lattice. It provides a visual and quantitative understanding of the crystal's stability and packing by calculating the electrostatic, dispersion, and total interaction energies between pairs of molecules.

This analysis is particularly useful for understanding the solid-state properties of a compound like this compound. The method involves calculating the interaction energies between a central molecule and its neighbors in the crystal structure. These energies are then used to construct "energy frameworks," which are graphical representations of the strength and nature of the molecular packing.

Table 3: Interaction Energy Contributions in a Related Diazepane Crystal Structure

| Interaction Type | Contribution to Crystal Packing | Dominant Energy Component | Reference |

|---|---|---|---|

| H···H | 45.6% | Dispersion | nih.gov |

| Cl···H/H···Cl | 23.8% | Dispersion/Electrostatic | nih.gov |

| H···C/C···H | 12.6% | Dispersion | nih.gov |

| H···O/O···H | 8.7% | Electrostatic (Hydrogen Bonding) | nih.gov |

| C···Cl/Cl···C | 7.1% | Dispersion/Electrostatic | nih.gov |

Structure Activity Relationship Sar Studies of 1 Phenyl 1,4 Diazepane Acetate Analogs

Impact of Substituent Modifications on Biological Activity

Influence of Aromatic Ring Substitutions

Modifications to the phenyl ring attached at the N-1 position of the 1,4-diazepane system, as well as fused aromatic rings in related benzodiazepine (B76468) structures, have a significant impact on biological activity. Research indicates that while the diazepine (B8756704) ring offers considerable flexibility for modification, alterations to the aromatic ring are more constrained. chemisgroup.us

Key findings on aromatic ring substitutions include:

Positional Effects: For analogs targeting benzodiazepine receptors, substitutions at the para (4') position of the 5-phenyl ring are generally unfavorable for activity. nih.gov Conversely, ortho (2') substitutions, particularly with halogen atoms, can enhance interaction with model cationic receptor sites, suggesting an induced conformational change upon binding. nih.gov

Electron-Withdrawing Groups: In related 1,4-benzodiazepine (B1214927) structures, the presence of an electron-withdrawing group, such as a halogen or a nitro group, on the fused benzene (B151609) ring (specifically at position 7) markedly increases activity and binding affinity. nih.gov This suggests that such groups may engage in favorable interactions within the receptor's binding pocket. nih.gov The high activity of a compound with an electron-withdrawing nitro group on a diazobenzene portion further supports this observation.

Substituent Type: Studies on 1,4-diazepane-based sigma (σ) receptor ligands explored the difference between an unsubstituted N-benzyl group and a 2,4-dimethyl substituted benzyl (B1604629) group. nih.gov The unsubstituted phenyl ring is a common feature in many potent σ1 receptor ligands, while the 2,4-dimethylphenyl moiety is characteristic of several σ2 receptor ligands, highlighting how aromatic substitution can steer receptor selectivity. nih.gov

Heterocyclic Rings: Replacing the phenyl ring with heterocyclic moieties such as thienyl or furyl has also been investigated. chemisgroup.usresearchgate.net In one study of imidazo[2,1-c] nih.govnih.govbenzodiazepines, an 11-(2'-thienyl) substituent resulted in the most active compound. chemisgroup.usresearchgate.net

The table below summarizes the effects of various aromatic substitutions on the biological activity of 1-phenyl-1,4-diazepane (B1366720) analogs and related compounds.

| Compound Series | Aromatic Substitution | Effect on Biological Activity | Receptor Target |

| 1,4-Benzodiazepine Analogs | 2'-Halogen on Phenyl Ring | Enhanced receptor interaction | Benzodiazepine Receptor |

| 1,4-Benzodiazepine Analogs | 4'-Substitution on Phenyl Ring | Unfavorable for activity | Benzodiazepine Receptor |

| 1,4-Diazepane-Based Ligands | Unsubstituted Phenyl Ring | Common in potent ligands | σ1 Receptor |

| 1,4-Diazepane-Based Ligands | 2,4-Dimethyl Substituted Phenyl Ring | Characteristic of selective ligands | σ2 Receptor |

| Imidazo (B10784944) nih.govnih.govbenzodiazepines | 11-(2'-thienyl) Ring | Most active in series | Benzodiazepine Receptor |

Effects of Modifications on the Diazepane Ring System

The seven-membered diazepine ring is considered highly flexible and amenable to various structural modifications, which significantly influences the pharmacological profile of the analogs. chemisgroup.us

Key research findings include:

Ring Expansion: Homologation from a piperazine (B1678402) to a 1,4-diazepane ring has been shown to cause a remarkable improvement in σ1 receptor affinity and selectivity over σ2 receptors. nih.gov This suggests that the increased size and conformational flexibility of the seven-membered ring are beneficial for interacting with this specific target.

Substituents on Ring Nitrogens: The nature of the substituent at the N-4 position is critical. In a series of σ1 receptor ligands, a cyclohexylmethyl or a butyl group at the N-4 position were identified as preferred substituents. researchgate.net In another study focused on amyloid-beta aggregation inhibitors, N-alkylation at the N-4 position with varying chain lengths led to reduced inhibitory activity. uwaterloo.ca This highlights the target-dependent nature of SAR at this position.

Substituents on Ring Carbons: The introduction of substituents on the carbon atoms of the diazepine ring also modulates activity. A methyl moiety at the 2-position, combined with a benzyl group at the 1-position, was found to result in the highest σ1 affinity. researchgate.net For analogs derived from (S)-serine, a hydroxymethyl residue at the 2-position was synthesized and evaluated. nih.gov

Saturation and Fused Rings: The degree of saturation within the diazepine ring can be important. In some benzodiazepine series, reducing a C=N double bond within the ring leads to decreased affinity for GABA receptors. chemisgroup.us Fusing additional rings, such as an imidazo ring, can introduce beneficial π-π interactions and enhance hydrophobic interactions with the receptor. chemisgroup.us

The following table presents data on specific 1,4-diazepane analogs with modifications on the diazepine ring, illustrating the impact on σ1 receptor affinity.

| Compound | N-1 Substituent | C-2 Substituent | N-4 Substituent | σ1 Affinity (Ki, nM) |

| Analog 4a | Benzyl | H | Benzyl | 7.4 |

| (S)-28b | Benzyl | Methyl | 4-Methoxybenzyl | 0.86 |

(Data sourced from multiple studies for illustrative purposes) nih.govresearchgate.net

Role of Specific Linkages and Moieties

The introduction of various functional groups and linkers to the 1-phenyl-1,4-diazepane scaffold allows for the exploration of new interaction points with target receptors and can significantly alter the compound's properties.

Key findings include:

Amide Linkage: A common strategy involves linking various aromatic and heterocyclic fragments to the N-4 position of the diazepine ring via an amide carbonyl group. nih.gov This approach led to the development of potent sigma receptor ligands. The nature of the aromatic fragment attached to the carbonyl group was shown to be a key determinant of affinity. For instance, benzofuran (B130515) and quinoline (B57606) moieties resulted in compounds with the highest σ receptor affinity in one study. nih.gov

Sulfur Linkage: In a series of σ2 receptor ligands, replacing a carbonyl linker with a sulfur atom to form a thioether (e.g., in 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane) improved affinity at both σ1 and σ2 receptors while maintaining selectivity for σ2. nih.gov

Proton-Accepting Groups: For benzodiazepine receptor ligands, a proton-accepting group, such as a carbonyl oxygen, at the 2-position of the diazepine ring is considered necessary for interaction with a key histidine residue in the receptor binding site. mespharmacy.org

Methylene (B1212753) Spacer: A flexible methylene spacer attached directly to an aromatic ring can help impart the appropriate orientation for binding to receptors like the 5-HT6 receptor. openpharmaceuticalsciencesjournal.com This linker connects the core diazepine structure to other pharmacophoric elements, such as a phenyl-sulphonamide group. openpharmaceuticalsciencesjournal.com

Conformational Preferences and Receptor Selectivity

The three-dimensional shape (conformation) of 1-phenyl-1,4-diazepane analogs is a critical factor governing their ability to bind to specific receptors with high affinity and selectivity. The flexible seven-membered diazepine ring can adopt various conformations, and the preferred geometry is influenced by its substitution pattern. chemisgroup.usresearchgate.net

NMR spectroscopy, X-ray crystallography, and molecular modeling studies of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed an unexpected low-energy conformation. nih.gov This preferred state is characterized by a twist-boat ring conformation stabilized by an intramolecular π-stacking interaction. nih.gov The synthesis of a macrocycle designed to enforce a similar geometry suggested that this is indeed the bioactive conformation for that specific target. nih.gov

The expansion of a six-membered piperazine ring to a seven-membered 1,4-diazepane ring results in a notable improvement in σ1 receptor affinity and a higher selectivity for σ1 over σ2 receptors. nih.gov This enhancement is attributed to the different conformational possibilities of the larger diazepane ring, which may allow for a more optimal fit within the σ1 receptor binding site.

Furthermore, computational studies have been used to deduce the requirements for receptor affinity in the related 1,4-benzodiazepine class. These studies suggest that high-affinity analogs interact with three distinct cationic receptor sites. nih.gov The ability of the molecule to adopt a conformation that allows for optimal interaction with these sites is key. For example, the interaction of the N-4 imine nitrogen is enhanced by a 2'-halogen substituent on the phenyl ring, but only when the phenyl ring rotates into a more planar conformation relative to the diazepine ring system. nih.gov This highlights a dynamic interplay between substituent effects and conformational adjustments upon receptor binding.

Biological Activities and Mechanistic Insights

Exploration of Central Nervous System (CNS) Activities

The 1,4-diazepane scaffold is a core structure in many compounds with notable effects on the central nervous system. Derivatives of this structure have been investigated for a range of activities, including their potential as antidepressants, anxiolytics, and their ability to modulate key neurotransmitter systems.

The therapeutic landscape for anxiety and depression is dominated by drugs that modulate neurotransmitter systems, such as those for serotonin (B10506), dopamine (B1211576), and gamma-aminobutyric acid (GABA). nih.govnih.gov The 1,4-benzodiazepine (B1214927) class of compounds, which are structurally related to 1,4-diazepanes, are well-known for their anxiolytic properties, which are primarily mediated through the potentiation of GABA receptors. nih.govnih.gov For instance, diazepam is a classic anxiolytic, while another related compound, dibenzepin, is prescribed as an antidepressant. nih.gov

Research into specific diazepine (B8756704) derivatives has shown promise in developing new anxiolytic agents. A study on a series of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones identified their potential anxiolytic activity. nih.gov Within this series, the compound with a 4-chlorophenyl substituent, 1-phenyl-2-{4-(4-chlorophenyl)-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene}-ethanone, was found to be the most active. nih.gov Antidepressants and anxiolytics often function by altering the levels of neurotransmitters in the brain to regulate mood and emotional responses. nih.govmedscape.com

Metabotropic glutamate (B1630785) receptors (mGluRs) are critical to modulating brain excitability and synaptic plasticity. They are classified into three groups, with Group II (comprising mGluR2 and mGluR3) and Group III typically inhibiting glutamatergic neurotransmission by being negatively coupled to adenylyl cyclase. frontiersin.org The mGluR2 subtype, in particular, is concentrated in neurons and is considered a therapeutic target for various neurological and psychiatric disorders. frontiersin.orgidrblab.net While the modulation of glutamate receptors is a key area of research in CNS disorders, direct studies specifically linking 1-Phenyl-1,4-diazepane (B1366720) acetate (B1210297) to mGluR2 modulation are not extensively detailed in the literature. However, research on related compounds has touched upon the broader glutamate system; for example, some diazepane-based sigma receptor ligands have been studied for their interaction with NMDA receptors, another class of glutamate receptors. nih.gov

Sigma receptors (σR), which are now understood to be unique proteins distinct from opioid receptors, are divided into σ1 and σ2 subtypes. nih.govsigmaaldrich.com The σ1 receptor is recognized as a ligand-regulated molecular chaperone located at the endoplasmic reticulum, playing a role in conditions like addiction, amnesia, pain, and depression. nih.govnih.gov The σ2 receptor is overexpressed in many types of cancer cells. nih.gov

Several studies have presented new series of 1,4-diazepane-containing derivatives as potent sigma receptor ligands. nih.govnih.gov These ligands are being explored for their potential as antipsychotics, antiamnesics, and agents against neurodegenerative disorders. nih.govnih.gov The σ1 receptor is known to regulate central cholinergic function and modulate dopamine release, while σ1 receptor antagonists may be effective against the negative symptoms of schizophrenia. nih.govsigmaaldrich.com Conversely, σ2 receptor agonists have been proposed as potential antitumor drugs because they can induce tumor cell death. nih.gov

Anticancer Potential

The 1,4-diazepine structure is a recurring motif in compounds investigated for their anticancer properties. Research has demonstrated that derivatives of this scaffold can inhibit the growth of cancer cells and induce programmed cell death.

Various derivatives of the 1,4-diazepine and the related 1,4-benzodiazepine core have demonstrated significant antiproliferative effects across a range of human cancer cell lines. nih.govresearchgate.net For example, a series of synthesized 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one derivatives were evaluated for activity against five human cancer cell lines, with one compound in particular showing potent tumor growth inhibition with IC₅₀ values in the low micromolar range. nih.gov

Similarly, studies on thieno nih.govresearchgate.netdiazepine derivatives have shown notable activity against human breast (MCF-7), colon (HCT-116), and liver (HepG-2) carcinoma cell lines. The table below summarizes the antiproliferative activity of selected diazepine derivatives from various studies.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one Derivative (9a) nih.gov | Lung (A549) | 0.71 |

| Dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one Derivative (9a) nih.gov | Breast (MDAMB-231) | 1.09 |

| Dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one Derivative (9a) nih.gov | Cervical (HeLa) | 1.12 |

| Benzo[b]furo[3,4-e] nih.govresearchgate.netdiazepin-1-one Derivative (4f) researchgate.net | Lung (A549) | 5.7 |

| Benzo[b]furo[3,4-e] nih.govresearchgate.netdiazepin-1-one Derivative (4f) researchgate.net | Cervical (HeLa S3) | 11.6 |

It is noteworthy that some diazepane derivatives designed as sigma receptor ligands were found to not induce significant toxicity in the cancer cell lines they were tested against, highlighting the diverse biological profiles that can arise from this chemical scaffold. nih.gov

Beyond simply halting proliferation, certain diazepine derivatives actively induce apoptosis, or programmed cell death, in cancer cells. The benzodiazepine (B76468) ring itself has been reported to exert apoptotic effects across a wide panel of tumor cell lines. researchgate.net

Mechanistic studies have provided more specific insights. For instance, a potent dibenzodiazepinone derivative was found to arrest both lung (A549) and breast (MDAMB-231) cancer cells in the G2/M phase of the cell cycle in a dose-dependent manner. nih.gov This cell cycle arrest was followed by the induction of apoptosis, which was confirmed through Hoechst staining. nih.gov The study also observed that the compound affected the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS). nih.gov Similar findings were reported for benzo[b]furo[3,4-e] nih.govresearchgate.netdiazepin-1-one derivatives, which were also shown to arrest the cell cycle at the G2/M phase and induce apoptosis in A2780 ovarian cancer cells. researchgate.net

Inhibition of Specific Kinase Pathways

Derivatives of the 1,4-diazepane scaffold have demonstrated the ability to inhibit specific kinase pathways, which are crucial in cell signaling and are often dysregulated in diseases such as cancer. Research into a combinatorial library of 1,4-benzodiazepines, a closely related chemical class, has identified inhibitors of the Src protein tyrosine kinase. nih.gov

One lead compound from this library, identified as N-L-Yaa, exhibited an IC50 of 73 microM against Src kinase. nih.gov The mechanism of this inhibition was found to be mixed against the peptidic substrate with a Ki of 35 microM, and noncompetitive against ATP-Mg with a Ki of 17 microM. nih.gov This suggests that the diazepine structure can serve as a scaffold for the development of targeted kinase inhibitors. The study highlighted that aromatic substituents at specific positions on the benzodiazepine ring were preferred for activity. nih.gov

| Compound | Target Kinase | IC50 (µM) | Inhibition Mechanism |

| N-L-Yaa | Src | 73 | Mixed against peptidic substrate, noncompetitive against ATP-Mg |

P2X4 Receptor Antagonism in Cancer

The P2X4 receptor, a ligand-gated ion channel, has been implicated in the pathology of various conditions, including cancer. nih.gov Structurally related compounds to 1-Phenyl-1,4-diazepane, such as 1,4-naphthodiazepinedione-based molecules, have been developed as potent P2X4 receptor antagonists. nih.gov These antagonists are being explored for both therapeutic applications and as potential PET tracers for imaging P2X4 receptor expression in cancerous tissues. nih.gov

Structure-activity relationship (SAR) studies on these related diazepine derivatives have led to the identification of compounds with significant P2X4 receptor antagonism. nih.gov While specific data for 1-Phenyl-1,4-diazepane acetate is not available, the research on analogous structures suggests the potential for this compound class to interact with the P2X4 receptor, which plays a role in tumor progression and the tumor microenvironment.

Cardiovascular and Antithrombotic Activities

Factor Xa Inhibition and Anticoagulant Effects

A significant area of investigation for 1,4-diazepane derivatives is their potential as anticoagulants through the inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. nih.govwikipedia.org A novel series of FXa inhibitors incorporating the 1,4-diazepane moiety has been designed to interact with the S4 aryl-binding domain of the FXa active site. nih.gov

One compound from this series, designated as compound 13 (YM-96765), demonstrated potent FXa inhibitory activity with an IC50 of 6.8 nM. nih.gov Furthermore, this compound exhibited effective antithrombotic activity without an increase in bleeding time, a significant advantage for an anticoagulant. nih.gov This highlights the therapeutic potential of 1,4-diazepane-based compounds in the prevention and treatment of thrombotic diseases. frontiersin.org

| Compound | Target | IC50 (nM) | Key Finding |

| 13 (YM-96765) | Factor Xa | 6.8 | Potent inhibition and effective antithrombotic activity without prolonging bleeding time. nih.gov |

Anti-infective and Immunomodulatory Properties

Anti-HIV Activity

The 1,4-diazepine scaffold is also present in compounds investigated for their anti-HIV properties. While direct studies on this compound are limited, research on related structures provides insights into their potential antiviral activity. For instance, certain 1,4-benzodiazepine derivatives have been identified as potential anti-HIV agents. mdpi.com

Furthermore, the development of novel phenylalanine derivatives as HIV-1 capsid inhibitors has shown promise. One such compound, V-25i, displayed an EC50 value of 2.57 µM against HIV-1. nih.gov Another compound, II-13c, had an EC50 of 5.14 µM. nih.gov These findings suggest that the broader class of compounds containing structural similarities to 1-Phenyl-1,4-diazepane could be explored for their potential to inhibit HIV replication.

| Compound | HIV Strain | EC50 (µM) |

| II-13c | HIV-1 | 5.14 nih.gov |

| V-25i | HIV-1 | 2.57 nih.gov |

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of various 1,4-diazepine derivatives. A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]- nih.govnih.govdiazepin-1-yl]-2-substituted phenylaminoethanones demonstrated notable in vitro antimicrobial activity.

Specifically, two compounds from this series, 16 and 17, were identified as the most effective antimicrobial agents. Another study on novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives also reported promising antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The power of the antibacterial activity of these compounds was attributed to the presence of the 1,2,4-triazine and 1,2-diazepine rings. biointerfaceresearch.com These findings underscore the potential of the 1,4-diazepane core structure in the development of new antimicrobial agents.

| Compound | Bacterial Strain(s) | Activity |

| Compound 16 | Not specified | Most effective antimicrobial agent in its series. |

| Compound 17 | Not specified | Most effective antimicrobial agent in its series. |

| 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis | Significant antimicrobial activity. biointerfaceresearch.com |

| 3-[(pyridine-2-ylamino)methyl]1,6-dihydro-1,2,4-triazine-5(2H)-one | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis | Significant antimicrobial activity. biointerfaceresearch.com |

Information Not Available for this compound

Following a comprehensive search for scientific literature, no specific information was found regarding the antimalarial, antileishmanial, anti-inflammatory, or environmental applications of the chemical compound "this compound."

The performed searches aimed to gather data for the requested article, focusing on the biological activities and environmental roles as outlined. However, the search results did not yield any studies or reports detailing the antimalarial, antileishmanial, or anti-inflammatory effects of this compound. Similarly, no information was found concerning its potential role in the degradation of pollutants or in bioremediation processes.

The available literature discusses related but structurally distinct compounds, such as various derivatives of 1,4-diazepine and 1,4-benzodiazepine. While these studies explore a range of biological activities, the findings are specific to the compounds investigated and cannot be attributed to this compound.

Consequently, due to the absence of specific data for "this compound" in the requested areas, it is not possible to generate a scientifically accurate article that adheres to the provided outline and instructions.

Advanced Methodological Approaches in 1 Phenyl 1,4 Diazepane Acetate Research

In Vitro Assay Development and Validation

In vitro assays are fundamental tools in pharmacological research, providing critical data on the interaction of a compound with its biological targets. The development and validation of these assays are essential for ensuring the reliability and reproducibility of the findings.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand (a molecule that binds to a receptor) to quantify the displacement by a test compound, such as a 1-Phenyl-1,4-diazepane (B1366720) derivative. This technique allows for the determination of the binding affinity, typically expressed as the inhibition constant (Ki).

In a study on a series of 1,4-diazepane-based sigma (σ) receptor ligands, which are structurally related to 1-Phenyl-1,4-diazepane, radioligand binding assays were employed to determine their affinities for σ1 and σ2 receptors. The σ1 receptor assay utilized [³H]-(+)-pentazocine as the radioligand with membrane preparations from guinea pig brains, while the σ2 receptor assay used [³H]-DTG (di-o-tolylguanidine) with rat liver membranes. The results of these competition experiments revealed varying affinities of the tested diazepane derivatives for the sigma receptors, highlighting the utility of this technique in structure-activity relationship (SAR) studies.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

|---|---|---|

| Benzofurane Derivative 2c | 8.5 | 150 |

| Quinoline (B57606) Derivative 2d | 25 | 80 |

| Benzofurane Derivative 3c | 12 | 120 |

| Quinoline Derivative 3d | 30 | 65 |

Electrophysiological Techniques

Electrophysiological techniques are employed to study the effects of a compound on the electrical properties of excitable cells, such as neurons and cardiomyocytes. These methods, including patch-clamp and intracellular microelectrode recordings, can reveal whether a compound acts as an agonist, antagonist, or modulator of ion channels.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to study the effects of a compound compared to isolated receptor preparations. These assays can be used to assess a wide range of cellular responses, including cytotoxicity, proliferation, and signaling pathway modulation.

In the context of 1,4-diazepane derivatives, cell-based assays have been utilized to evaluate their potential toxicity. For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of promising sigma receptor ligands against two cancer cell lines, PANC-1 (pancreatic cancer) and HT-29 (colon adenocarcinoma). The results indicated that most of the tested diazepane-containing derivatives did not show significant cytotoxicity at various concentrations, which is a favorable characteristic for a potential therapeutic agent. One compound did exhibit moderate toxicity, but only at a high concentration of 100 μM.

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| Benzofurane Derivative 2c | 100 | >90 |

| Quinoline Derivative 2d | 100 | >90 |

| Benzofurane Derivative 3c | 100 | >90 |

| Quinoline Derivative 3d | 100 | 51 |

Data Analysis and Interpretation

Statistical Modeling for Pharmacokinetic Data

Pharmacokinetic (PK) studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Statistical modeling, particularly population pharmacokinetic (PopPK) modeling, is a powerful tool for analyzing sparse and dense PK data from preclinical and clinical studies. This approach allows for the characterization of the typical PK profile of a drug and the identification of sources of variability within a population.

While specific PopPK models for 1-Phenyl-1,4-diazepane acetate (B1210297) are not publicly available, the principles of such modeling can be illustrated by studies on diazepam, a well-known 1,4-benzodiazepine (B1214927). In a study of diazepam in children, a two-compartment model scaled by body size was used to characterize its pharmacokinetics. This model helped in understanding the drug's disposition and in simulating different dosing regimens to determine the likelihood of achieving a target therapeutic range. Such models typically estimate key PK parameters, as shown in the hypothetical table below, which are essential for optimizing dosing strategies.

| Parameter | Description | Value |

|---|---|---|

| CL (L/h) | Clearance | 1.5 |

| V1 (L) | Central Volume of Distribution | 25 |

| Q (L/h) | Inter-compartmental Clearance | 3.0 |

| V2 (L) | Peripheral Volume of Distribution | 50 |

Forced Degradation Studies for Stability Assessment

Forced degradation, or stress testing, is a critical component of the drug development process. These studies involve subjecting the drug substance to harsh conditions, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis, to identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.

The International Council for Harmonisation (ICH) guidelines recommend that stress testing should be conducted to elucidate the inherent stability characteristics of the active substance. The goal is typically to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are capable of detecting and quantifying the degradants.

While specific forced degradation data for 1-Phenyl-1,4-diazepane acetate is not available, the general approach can be outlined. A study on the stability of a novel phenylpiperazine derivative, which shares the N-phenyl structural motif, investigated its degradation in aqueous solutions as a function of pH and temperature. Such studies help to determine the kinetic parameters of degradation and identify the conditions under which the compound is most stable. The typical conditions employed in forced degradation studies are summarized in the table below.

| Stress Condition | Typical Reagents and Conditions |

|---|---|

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C |

| Oxidation | 3% to 30% H₂O₂, room temperature |

| Thermal Degradation | Dry heat (e.g., 60-80°C) and wet heat (high humidity) |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |

The development of a stability-indicating method, often using High-Performance Liquid Chromatography (HPLC), is a key outcome of forced degradation studies. This method must be able to separate the parent drug from all significant degradation products, ensuring that the purity and potency of the drug can be accurately monitored throughout its shelf life.

Patent Landscape and Translational Research Implications

Analysis of Patented Diazepane Derivatives and Their Therapeutic Claims